molecular formula C5H4Cl2N2O2S B13187103 (2-Chloropyrimidin-4-yl)methanesulfonyl chloride

(2-Chloropyrimidin-4-yl)methanesulfonyl chloride

Cat. No.: B13187103
M. Wt: 227.07 g/mol
InChI Key: NUJDVEALJRXURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropyrimidin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4Cl2N2O2S It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyrimidin-4-yl)methanesulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyrimidin-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chloropyrimidin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including anticancer and antiviral agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2-Chloropyrimidin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications to achieve desired modifications and effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution pattern.

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar types of reactions but lacks the pyrimidine ring.

Uniqueness

(2-Chloropyrimidin-4-yl)methanesulfonyl chloride is unique due to the presence of both the pyrimidine ring and the methanesulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler compounds like methanesulfonyl chloride or other pyrimidine derivatives .

Properties

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

IUPAC Name

(2-chloropyrimidin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H4Cl2N2O2S/c6-5-8-2-1-4(9-5)3-12(7,10)11/h1-2H,3H2

InChI Key

NUJDVEALJRXURJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CS(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.